molecular formula C26H28N6O4 B2828995 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207032-03-8

4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2828995
CAS No.: 1207032-03-8
M. Wt: 488.548
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Description

The compound 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide features a [1,2,4]triazolo[4,3-a]quinazoline core fused with a triazole ring. Key substituents include:

  • 2-(2-(benzylamino)-2-oxoethyl) side chain: Introduces hydrogen-bonding capabilities via the amide and benzyl groups.
  • N-(sec-butyl)-8-carboxamide: Modulates lipophilicity and steric bulk, influencing solubility and target binding .

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-4-13-30-24(35)20-12-11-19(23(34)28-17(3)5-2)14-21(20)32-25(30)29-31(26(32)36)16-22(33)27-15-18-9-7-6-8-10-18/h4,6-12,14,17H,1,5,13,15-16H2,2-3H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBRTBFHQJESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazoloquinazoline Derivatives

2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()
  • Core similarity : Shares the triazoloquinazoline backbone.
  • Key differences: Position 2: 3-Chlorobenzyl vs. 2-(benzylamino)-2-oxoethyl. Position 4: Diisobutyl vs. allyl. Carboxamide: N-sec-butyl vs. N,4-diisobutyl.
  • Implications: The 3-chlorobenzyl group may enhance halogen bonding but reduce solubility compared to the target compound’s hydrophilic amide side chain.

Triazolopyrimidine Derivatives ()

2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (38)
  • Core difference : Triazolo[1,5-a]pyrimidine vs. triazoloquinazoline.
  • Substituents: Benzyl-methylamino and pentyl groups at positions 2 and 3. Cyclohexyl carboxamide.
  • Properties :
    • Lower molecular weight (451.2 g/mol) compared to the target compound’s larger quinazoline core.
    • Higher yield (62%) suggests easier synthetic accessibility .
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (40)
  • Key feature: Diallylamino group introduces conformational flexibility.
  • Biological relevance : Triazolopyrimidines are often explored as kinase inhibitors, highlighting the role of core structure in target selectivity .

Benzothiazole Carboxamides ()

Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) exhibit:

  • Structural divergence : Benzothiazole core vs. triazoloquinazoline.
  • Common features : Carboxamide functionality and halogenated aryl groups.
  • Synthetic challenges: Lower yields (37–70%) compared to triazolopyrimidines, possibly due to thiazolidinone ring formation .

Computational and QSAR Insights

Molecular Descriptors ()

  • Van der Waals volume : Larger for triazoloquinazolines due to fused quinazoline rings, impacting membrane permeability.
  • Electronic descriptors: The target compound’s amide groups may enhance hydrogen-bond donor/acceptor capacity versus halogenated analogs .

Similarity Metrics ()

  • Tanimoto/Dice scores : Likely low (<0.5) when comparing triazoloquinazolines to benzothiazoles, reflecting core dissimilarity.
  • Morgan fingerprints : May highlight shared pharmacophores (e.g., carboxamide) despite core differences .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including cyclocondensation, alkylation, and coupling. Key steps include:

  • Triazole formation : Refluxing hydrazine derivatives with carbonyl compounds in ethanol or THF, as seen in triazolo-thiadiazole syntheses (e.g., 66–73% yields under optimized conditions) .
  • Quinazoline core assembly : Using substituted benzaldehydes or carboxylic acids with phosphorous oxychloride, followed by purification via column chromatography .
  • Critical conditions : Solvent choice (e.g., THF for high yields), temperature control (reflux at 80–100°C), and catalysts (e.g., glacial acetic acid for cyclization) . Characterization requires ¹H/¹³C NMR, IR, and HPLC to confirm purity and structural integrity .

Q. Which in vitro assays are appropriate for initial biological screening?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : Cytotoxicity screening via MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases linked to disease pathways . Standardize protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Molecular docking : Predict binding affinities to targets like GABA receptors (see ’s docking approach for anticonvulsant analogs) .
  • Enzyme kinetics : Measure inhibition constants (Ki) using purified enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
  • Cellular imaging : Fluorescent tagging (e.g., maleimide derivatives in ) to track subcellular localization . Validate hypotheses with knockout cell lines or competitive binding assays .

Q. What strategies optimize the compound’s structure for enhanced bioactivity?

  • Substituent modification : Replace the benzyl or sec-butyl groups with electron-withdrawing groups (e.g., -CF₃) to improve target affinity, as seen in fluorinated analogs .
  • Hybridization : Fuse with pyrazole or pyridazine moieties (e.g., ) to enhance solubility or metabolic stability .
  • Computational design : Use DFT or QSAR models ( ) to predict pharmacophore contributions . Prioritize analogs with <50 nM IC₅₀ in primary screens for further development .

Q. How should researchers address contradictory biological data across studies?

  • Meta-analysis : Compare datasets for variables like cell line origin, assay duration, or compound purity .
  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Off-target profiling : Screen against unrelated targets to rule out nonspecific effects . Publish negative results to improve transparency in SAR interpretations .

Methodological Considerations

  • Synthetic Optimization : Apply Design of Experiments (DoE) to streamline reaction parameters (e.g., temperature, solvent ratios) .
  • Analytical Rigor : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and 2D NMR (COSY, HSQC) for stereochemical resolution .
  • Biological Replicates : Include ≥3 independent experiments with statistical analysis (e.g., ANOVA) to ensure robustness .

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